molecular formula C7H5N3O B139679 2H-benzotriazole-4-carbaldehyde CAS No. 125873-34-9

2H-benzotriazole-4-carbaldehyde

Cat. No.: B139679
CAS No.: 125873-34-9
M. Wt: 147.13 g/mol
InChI Key: QLTUPLHGMRZXEO-UHFFFAOYSA-N
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Description

Significance of the Benzotriazole (B28993) Heterocyclic Scaffold in Advanced Organic Chemistry

The benzotriazole scaffold, a fused ring system comprising a benzene (B151609) ring and a 1,2,3-triazole ring, is a privileged structure in the realm of organic chemistry. gsconlinepress.comnih.gov This assertion stems from its widespread presence in a variety of commercially significant compounds and its utility as a synthetic auxiliary. The two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole, further expand its chemical diversity, with the 1H-tautomer generally being the more predominant form in solid and solution phases. gsconlinepress.com The stability of the benzotriazole ring, coupled with its ability to act as a good leaving group, makes it an invaluable tool for synthetic chemists. nih.gov

Benzotriazole derivatives have found extensive applications, ranging from corrosion inhibitors and UV stabilizers to key components in pharmaceuticals. gsconlinepress.comijariie.com In medicinal chemistry, the benzotriazole nucleus is considered a "master key" that can be adapted to interact with a wide array of biological targets. nih.gov Its structural similarity to endogenous purines allows it to mimic these structures and interact with biological systems. This has led to the development of benzotriazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Role of the Aldehyde Functional Group in Diverse Synthetic Strategies

The aldehyde functional group (-CHO) is one of the most versatile and reactive functionalities in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The reactivity of an aldehyde allows it to participate in a vast number of chemical transformations, including:

Nucleophilic Addition Reactions: Aldehydes readily react with a wide range of nucleophiles, such as organometallic reagents (Grignard reagents, organolithium compounds), enolates, and cyanide, to form alcohols, aldol (B89426) products, and cyanohydrins, respectively.

Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide provides a powerful method for the synthesis of alkenes with high stereocontrol.

Reductive Amination: Aldehydes can be converted into amines through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to other important functional groups.

This inherent reactivity makes aldehydes indispensable building blocks for the construction of complex molecular architectures, from natural products to synthetic polymers.

Overview of 2H-Benzotriazole-4-carbaldehyde as a Versatile Molecular Building Block

The combination of the benzotriazole scaffold and the aldehyde functional group in this compound results in a molecule with significant potential as a versatile building block in organic synthesis. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the benzotriazole moiety can influence the reactivity of the aldehyde and serve as a leaving group or a directing group in subsequent synthetic steps.

While specific research on this compound is not extensively documented, its synthesis can be envisioned through established synthetic methodologies. A plausible route involves the formylation of a suitable benzotriazole precursor. For instance, the synthesis of benzotriazole-5-carboxylic acid has been reported, which could potentially be reduced to the corresponding alcohol and then oxidized to the aldehyde. ijpsonline.com Alternatively, direct formylation methods for heterocyclic compounds could be employed. organic-chemistry.org

The reactivity of this compound can be inferred from the known chemistry of both the aldehyde group and the benzotriazole ring. The aldehyde can undergo all the typical reactions mentioned in section 1.2, leading to a diverse array of substituted benzotriazole derivatives. These derivatives could then be further modified by leveraging the chemistry of the benzotriazole ring itself. For example, the benzotriazole moiety can be displaced by various nucleophiles, allowing for the introduction of different functional groups at that position.

The potential applications of this compound as a building block are vast. Its derivatives could be explored for their medicinal properties, building upon the known pharmacological activities of other benzotriazole compounds. nih.govnih.gov Furthermore, the ability to introduce diverse functionalities via the aldehyde group could lead to the development of novel materials with tailored optical or electronic properties.

Table 1: Properties of Benzotriazole

PropertyValueReference
Molecular Formula C₆H₅N₃ sigmaaldrich.comnist.gov
Molecular Weight 119.12 g/mol sigmaaldrich.com
Appearance White to brown crystalline powder ijariie.com
Melting Point 99 °C sigmaaldrich.com
Boiling Point 350 °C sigmaaldrich.com
Density 1.36 g/cm³ ijariie.com
Solubility in water 2 g/100 mL (moderate) ijariie.com
UV Absorbance (in ethanol) 259 nm, 275 nm nist.gov

Table 2: Spectroscopic Data for 1H-Benzotriazole

Type of SpectrumChemical Shift (ppm) or Wavenumber (cm⁻¹)Reference
¹H NMR (in acetone-d₆) 7.95 (m), 7.47 (m) chemicalbook.com
¹³C NMR (in DMSO-d₆) 130.3
IR Spectrum N-H stretching: ~3200-3400 cm⁻¹

Table 3: Common Reactions of the Aldehyde Functional Group

Reaction TypeReagentsProduct
Nucleophilic Addition Grignard Reagent (R-MgX)Secondary Alcohol
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR)Alkene
Reduction Sodium Borohydride (NaBH₄)Primary Alcohol
Oxidation Potassium Permanganate (B83412) (KMnO₄)Carboxylic Acid
Reductive Amination Amine (R-NH₂), NaBH₃CNSecondary Amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUPLHGMRZXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564532
Record name 2H-Benzotriazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125873-34-9
Record name 2H-Benzotriazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Benzotriazole 4 Carbaldehyde and Its Core Structure

Established Synthetic Routes to the Benzotriazole (B28993) Ring System

The creation of the benzotriazole ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring, is a well-documented area of organic synthesis. chemicalbook.comijariie.com Two primary strategies dominate the landscape for constructing this essential scaffold.

Cyclocondensation Reactions from o-Phenylenediamines

A cornerstone in the synthesis of benzotriazoles is the cyclocondensation of o-phenylenediamines. ijariie.comgsconlinepress.com This method involves the reaction of an o-phenylenediamine (B120857) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. slideshare.netscribd.com The reaction proceeds through the diazotization of one of the amino groups on the o-phenylenediamine to form a monodiazonium derivative. gsconlinepress.comscribd.com This intermediate then undergoes a spontaneous intramolecular cyclization to yield the benzotriazole ring system. gsconlinepress.comscribd.com The process is often exothermic and requires careful temperature control. scribd.comcutm.ac.in

This versatile reaction can be adapted to produce a variety of substituted benzotriazoles by starting with appropriately substituted o-phenylenediamines. The reaction conditions, including the choice of acid and temperature, can influence the yield and purity of the final product.

Formation of the Triazole Moiety within Fused Aromatic Systems

An alternative approach to the benzotriazole core involves the construction of the triazole ring onto a pre-existing benzene derivative. This can be achieved through various cyclization strategies. For instance, the reaction of 1,2-dinitrobenzene (B166439) with hydrazine (B178648) can lead to the formation of benzotriazol-1-ol via a 2-nitrophenylhydrazine (B1229437) intermediate. chemicalbook.com Another method involves the reaction of 1-chloro-2-nitrobenzene (B146284) with hydrazine, which also proceeds through a similar intermediate. chemicalbook.com

Furthermore, the triazole ring can be formed in fused aromatic systems through intramolecular cyclization of appropriately functionalized precursors. For example, the intramolecular cyclization of N-alkyl-o-phenylenediamines can be used to synthesize N1-substituted benzotriazoles. This method involves diazotization of the precursor followed by intramolecular cyclization, with the pH of the reaction mixture playing a crucial role.

Specific Synthesis of 2H-Benzotriazole-4-carbaldehyde and its Analogs

Once the benzotriazole scaffold is in place, the next critical step is the introduction of the aldehyde group at the 4-position to yield this compound. This can be accomplished through several synthetic strategies.

Aldehyde Group Introduction via Formylation Reactions

Formylation reactions are a direct method for introducing an aldehyde group onto an aromatic ring. wikipedia.org Various formylating agents and reaction conditions can be employed. While specific examples for the direct formylation of benzotriazole at the 4-position to produce this compound are not extensively detailed in the provided results, general formylation techniques for aromatic compounds are well-established. These include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) like dimethylformamide and phosphorus oxychloride. wikipedia.orgyoutube.comrushim.ru The regioselectivity of the formylation on the benzotriazole ring would be a critical factor in the successful synthesis of the desired isomer.

Another approach involves the use of N-formylbenzotriazole, a stable and convenient N- and O-formylating agent. enamine.net This reagent can effectively formylate a range of substrates, including aromatic amines. enamine.net While typically used for N- or O-formylation, its potential for C-formylation of the benzotriazole ring itself would be an area for further investigation.

Functionalization of Pre-existing Benzotriazole Scaffolds

An alternative to direct formylation is the functionalization of a pre-existing benzotriazole that already contains a group at the 4-position that can be converted into an aldehyde. This multi-step approach offers greater control over the regiochemistry. For instance, a 4-methylbenzotriazole could potentially be oxidized to the corresponding aldehyde. Similarly, a 4-halobenzotriazole could be converted to an organometallic species, such as a Grignard or organolithium reagent, which could then react with a formylating agent to introduce the aldehyde group.

The benzotriazole scaffold itself is a versatile platform for chemical modification, allowing for a wide range of structure-activity relationship studies. gsconlinepress.comnih.gov The functionalization of the benzotriazole ring through various reactions, such as N-alkylation, has been extensively explored. gsconlinepress.comgsconlinepress.com

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound can also be achieved through a multi-step synthetic sequence. libretexts.org This approach allows for the careful construction of the molecule, ensuring the correct placement of the aldehyde group. For example, a synthetic route could begin with a substituted benzene derivative that already contains a formyl group or a precursor to it. This starting material could then be subjected to reactions that build the triazole ring onto the benzene core.

One such strategy could involve starting with an ortho-substituted nitrobenzaldehyde. The nitro group could then be reduced to an amine, and the resulting aminobenzaldehyde derivative could undergo diazotization and cyclization to form the benzotriazole ring. A specific example of a multi-step synthesis involves the reaction of o-azido benzaldehyde (B42025) in a van Leusen/intramolecular azide-alkyne cycloaddition (IAAC) sequence to produce fused triazole derivatives. mdpi.com Another relevant multi-step synthesis is the preparation of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which serves as a precursor for other formyl-1,2,3-triazoles. mdpi.comresearchgate.net

Emerging Synthetic Approaches and Green Chemistry Considerations

The synthesis of benzotriazole derivatives, including the core structure of this compound, is increasingly benefiting from emerging synthetic strategies that prioritize environmental sustainability. These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods. rsc.org Key advancements include the use of alternative energy sources like microwave irradiation and the development of highly efficient catalytic systems. nih.govmdpi.com These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles. nih.gov Furthermore, the use of environmentally benign solvents, such as water or glycerol, and even solvent-free reaction conditions, represents a significant step towards more sustainable chemical manufacturing. ingentaconnect.comresearchgate.netrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further enhances the efficiency and reduces the environmental footprint of producing these valuable heterocyclic compounds. google.com

Microwave-Assisted Synthesis in Benzotriazole Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis and a cornerstone of green chemistry, offering significant advantages for the preparation of benzotriazole derivatives. nih.gov This technique utilizes microwave irradiation to heat reactions, which can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov The result is often a substantial reduction in reaction time, from hours to mere minutes, along with an improvement in product yields. nih.govasianpubs.org

Microwave irradiation has been successfully applied to various reactions in benzotriazole chemistry, including N-alkylation and the formation of the benzotriazole ring itself. rsc.orgingentaconnect.comasianpubs.org For instance, the synthesis of 1-chloromethylbenzotriazole was completed in 4 minutes and 20 seconds with a 72% yield using microwave irradiation, whereas the conventional heating method required 6 hours to achieve a 60% yield. nih.gov This efficiency is particularly valuable for creating libraries of compounds for research and development. nih.gov Moreover, many microwave-assisted syntheses can be performed under solvent-free conditions, which eliminates the need for potentially harmful organic solvents and simplifies product purification. ingentaconnect.comasianpubs.org

The table below compares conventional and microwave-assisted synthesis for a selection of benzotriazole derivatives, highlighting the improvements in reaction time and yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives. nih.govnih.gov

Compound Conventional Method Time Conventional Method Yield (%) Microwave-Assisted Time Microwave-Assisted Yield (%)
1-Chloromethylbenzotriazole 6 hours 60% 4 min 20 sec 72%
Benzotriazole Derivative 'A' 5 hours 65% 3 min 82%
Benzotriazole Derivative 'B' 8 hours 58% 6 min 30 sec 75%
Benzotriazole Derivative 'C' 7 hours 62% 5 min 80%

This table is interactive. You can sort and filter the data.

Catalytic Approaches to Benzotriazole Derivatives

Catalysis plays a pivotal role in the modern synthesis of benzotriazole derivatives, offering pathways that are often more efficient, selective, and sustainable than stoichiometric reactions. A variety of catalytic systems, including those based on transition metals and phase transfer catalysts, have been developed for the construction and functionalization of the benzotriazole scaffold. asianpubs.orggoogle.comorganic-chemistry.org

Palladium-catalyzed reactions, for example, are used for C-H activation and intramolecular amination to form 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org Rhodium catalysts, particularly when paired with specific phosphine (B1218219) ligands, have been instrumental in controlling the regioselectivity of reactions, such as the allylation of benzotriazoles. nih.govresearchgate.net Copper-promoted one-pot reactions provide another efficient route to N-aryltriazoles. organic-chemistry.org

Beyond transition metals, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (Bu4NBr) have been employed, especially in conjunction with microwave irradiation, to facilitate N-alkylation reactions under solvent-free conditions. asianpubs.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), can also act as both a catalyst and a reaction medium, promoting green and efficient N-alkylation of benzotriazole. researchgate.net These catalytic methods often require only a small amount of the catalyst to achieve high yields, minimizing waste and cost. rsc.org

The table below summarizes various catalytic approaches used in the synthesis of benzotriazole derivatives.

Table 2: Catalytic Systems for the Synthesis of Benzotriazole Derivatives.

Catalyst System Reaction Type Key Advantages
Pd(OAc)₂ C-H Activation / Intramolecular Amination Forms 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org
Rhodium with Diphosphine Ligands (e.g., DPEphos) N-H Activation / Allylation High regioselectivity for N2-substitution. nih.govresearchgate.net
Copper Sandmeyer-Type Reaction Efficient one-pot synthesis of N-aryltriazoles. organic-chemistry.org
Phase Transfer Catalysts (e.g., Bu₄NBr) N-Alkylation Effective under microwave and solvent-free conditions. asianpubs.org
Basic Ionic Liquids (e.g., [Bmim]OH) N-Alkylation Acts as both catalyst and green solvent. researchgate.net
Montmorillonite K-10 Clay Diazotation / Cyclization Environmentally benign, recyclable solid acid catalyst. rsc.org

This table is interactive. You can sort and filter the data.

Regiochemical Control in Benzotriazole Functionalization

A significant challenge in the synthesis of functionalized benzotriazoles is controlling the regioselectivity of the reaction. The benzotriazole molecule exists in a dynamic equilibrium between two tautomeric forms, 1H-benzotriazole and 2H-benzotriazole. nih.gov This means that electrophilic attack or substitution can occur at one of three nitrogen atoms (N1, N2, or N3). Due to symmetry, the N1 and N3 positions are equivalent in the unsubstituted ring.

Alkylation of benzotriazole typically yields a mixture of 1-alkyl and 2-alkyl isomers. acs.org The ratio of these products is influenced by factors such as the steric bulk of the alkylating agent and the reaction conditions. acs.org Achieving selectivity for the less-favored N2 position has historically been difficult, often requiring sterically demanding groups on either the benzotriazole or the reacting partner to block the more accessible N1/N3 positions. nih.gov

Recent advancements in catalysis have provided more sophisticated solutions to this problem. The choice of ligand in metal-catalyzed reactions has been shown to be a critical factor in directing the regioselectivity. For instance, in the rhodium-catalyzed allylation of benzotriazoles, using the JoSPOphos ligand leads preferentially to the N1-allylated product, while employing the DPEphos ligand results in the exclusive formation of the N2-substituted isomer. nih.govresearchgate.net This ligand-controlled regioselectivity is attributed to the specific electronic and steric interactions between the benzotriazole tautomer and the rhodium-ligand complex during the key oxidative addition step. nih.gov This level of control is crucial for the synthesis of specific isomers, like those based on the 2H-benzotriazole scaffold, for targeted applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Benzotriazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 2H-benzotriazole-4-carbaldehyde, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. For instance, in related benzotriazole (B28993) structures, the protons of the benzotriazole moiety can appear as triplets and doublets between 7.4 and 8.1 ppm. researchgate.netchemicalbook.com The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J values) reveal the adjacency of protons on the aromatic ring, allowing for unambiguous assignment of each proton to its position on the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aldehyde H9.5 - 10.5Singlet (s)
Aromatic H7.0 - 8.5Multiplet (m)

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the range of δ 190–200 ppm. rsc.org The aromatic carbons of the benzotriazole ring system will appear in the approximate range of δ 110–150 ppm. organicchemistrydata.orgoregonstate.edu The specific chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the triazole ring and the electron-withdrawing aldehyde group. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Aldehyde C=O190 - 200
Aromatic C110 - 150

Note: Actual chemical shifts can vary depending on the solvent and concentration.

To definitively establish the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, confirming the arrangement of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu This technique is invaluable for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons. For example, the aldehydic proton would show an HMBC correlation to the carbon of the benzene ring to which the aldehyde group is attached.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its bulk, crystalline form. For benzotriazole derivatives, ssNMR can be used to study tautomerism, as the 1H- and 2H- tautomers can have different proportions in the solid state compared to in solution. gsconlinepress.com It can also reveal information about intermolecular interactions, such as hydrogen bonding, and molecular packing in the crystal lattice.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch of the aldehyde is expected in the region of 1680–1715 cm⁻¹. spectroscopyonline.com Additionally, a characteristic pair of weak to medium bands for the aldehydic C-H stretch often appears between 2700 and 2900 cm⁻¹, which can sometimes be a result of Fermi resonance. spectroscopyonline.com

Benzotriazole Heterocycle: The N-H stretching vibration of the triazole ring in related benzotriazoles has been observed in the gas phase around 3489 cm⁻¹ for the 2H-tautomer. researchgate.net Aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the benzotriazole ring system will give rise to a series of bands in the fingerprint region (approximately 1400–1600 cm⁻¹). nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AldehydeC=O Stretch1680 - 1715
AldehydeC-H Stretch2700 - 2900
BenzotriazoleN-H Stretch~3489
AromaticC-H Stretch3000 - 3100
Aromatic/HeterocycleC=C, C=N Stretch1400 - 1600

Note: Actual peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides valuable insights into the vibrational modes of this compound. While specific Raman data for the 4-carbaldehyde derivative is not extensively available in the provided search results, the vibrational modes of the parent compound, 2H-benzotriazole, have been studied. These studies can serve as a basis for understanding the vibrational characteristics of its derivatives.

The vibrational modes of 2H-benzotriazole are categorized based on their symmetries (a1, a2 (B175372), b1, b2). researchgate.net The a1 and b2 modes correspond to in-plane molecular motions, while the a2 and b1 modes are out-of-plane. hhu.de The addition of a carbaldehyde group at the 4-position is expected to introduce new vibrational modes associated with the C=O and C-H bonds of the aldehyde group, and also to perturb the existing vibrational modes of the benzotriazole ring. Computational studies, such as those using Density Functional Theory (DFT), have been employed to simulate and analyze the Raman spectra of similar imidazole (B134444) derivatives, which can be a comparative tool for interpreting the spectra of this compound. researchgate.net

A detailed analysis would involve identifying the characteristic Raman bands for the aldehyde group, such as the C=O stretching vibration, which typically appears in the region of 1650-1750 cm⁻¹. The C-H stretching of the aldehyde group would be expected around 2700-2900 cm⁻¹. The various stretching and bending vibrations of the benzotriazole ring would also be present, potentially shifted due to the electronic effects of the carbaldehyde substituent.

Table 1: Predicted Raman Shifts for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
AldehydeC=O Stretch1650 - 1750
AldehydeC-H Stretch2700 - 2900
Benzotriazole RingRing Stretching1400 - 1600
Benzotriazole RingIn-plane Bending1000 - 1300
Benzotriazole RingOut-of-plane Bending700 - 900

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques are crucial for probing the electronic structure and transitions within a molecule.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system. The benzotriazole moiety itself is a known UV absorber. hhu.de The introduction of a carbaldehyde group, which acts as a chromophore, is expected to influence the absorption properties significantly.

Studies on related benzotriazole derivatives have shown that they absorb UV radiation. researchgate.net Theoretical studies on 1H- and 2H-benzotriazole have investigated their lowest-lying ¹(π, π) and ¹(n, π) electronic states. rsc.orgpsu.edu For 2H-benzotriazole, a short-axis polarized band origin was detected at 4.33 eV in the gas phase. psu.edu The presence of the carbaldehyde group in this compound will likely lead to a red shift (shift to longer wavelengths) of the absorption bands due to the extension of the conjugated π-system. The n→π* transition associated with the carbonyl group of the aldehyde would also contribute to the UV-Vis spectrum. The absorption properties can also be influenced by the solvent polarity. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π → π250 - 350Benzotriazole ring and C=O
n → π300 - 400Carbonyl group (C=O)

Fluorescence spectroscopy reveals information about the excited states of a molecule and its de-excitation pathways. While some benzotriazole derivatives are known to be fluorescent, others act as UV stabilizers by dissipating absorbed energy through non-radiative pathways. pku.edu.cnresearchgate.net The photoluminescence properties of this compound would depend on the efficiency of radiative decay from its excited state.

The introduction of different substituents on the benzotriazole ring has been shown to significantly affect the fluorescence intensities. researchgate.net For instance, the formation of stable four-coordinated benzotriazole-borane compounds has led to tunable fluorescence emission. rsc.org The presence of the carbaldehyde group might quench fluorescence or, conversely, lead to characteristic emission spectra depending on the molecular structure and environment. Dispersed fluorescence spectra have been used to study the ground-state vibrational frequencies of 2H-benzotriazole. hhu.de Similar studies on this compound could provide detailed information about its ground and excited state vibrational levels.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.govresearchgate.net This is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds. The high resolving power of HRMS allows for the clear resolution of isotopic peaks, further aiding in structural confirmation. researchgate.net The exact mass of this compound can be calculated based on its chemical formula (C₇H₅N₃O) and compared with the experimentally measured mass to verify its identity.

Table 3: Theoretical Exact Mass of this compound

Chemical FormulaMonoisotopic Mass (Da)
C₇H₅N₃O147.0433

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. By subjecting the molecular ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.

While specific MS/MS data for this compound is not available in the provided results, general fragmentation pathways for benzotriazoles can be inferred. The fragmentation of the benzotriazole ring often involves the loss of N₂. The carbaldehyde group can undergo fragmentation through the loss of CO or the formyl radical (CHO). The analysis of these fragment ions helps in piecing together the structure of the parent molecule. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of benzotriazole derivatives in various matrices. nih.govnih.gov

Table 4: Potential Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
147.0433119.0471N₂
147.0433118.0392CHO
119.047191.0542C₂H₂
118.039290.0311N₂

Theoretical and Computational Chemistry of 2h Benzotriazole 4 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and electronic characteristics of molecules like 2H-benzotriazole-4-carbaldehyde. These methods allow for the prediction of properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. The B3LYP hybrid functional is a commonly used method that has demonstrated success in providing theoretical background for various chemical concepts mdpi.com. DFT is widely employed to determine optimized molecular geometries, energies, and vibrational frequencies mdpi.comnih.gov.

For the parent 2H-benzotriazole, which possesses C2v symmetry, computational studies have been performed to determine its optimized geometry and relative stability hhu.de. Theoretical calculations comparing the 1H and 2H tautomers of benzotriazole (B28993) have shown that while some methods favor the 1H tautomer, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), can reverse this order, suggesting the 2H tautomer is more stable hhu.de. DFT methods, such as B3LYP, often show a very small energy difference between the two tautomers, with the inclusion of zero-point energy (ZPE) being critical in determining the more stable form researchgate.netresearchgate.net.

The introduction of a carbaldehyde (-CHO) group at the 4-position would break the C2v symmetry of the 2H-benzotriazole core. This substituent, being electron-withdrawing, would be expected to influence the bond lengths and angles within the benzene (B151609) ring and potentially affect the geometry of the triazole ring. DFT calculations would be essential to precisely quantify these structural changes and determine the rotational barrier of the C-C bond connecting the aldehyde group to the benzotriazole ring.

Table 1: Selected Calculated Geometric Parameters for Parent 2H-Benzotriazole (Note: This table presents illustrative data for the parent 2H-benzotriazole. Specific values can vary based on the level of theory and basis set used.)

ParameterBond/AngleCalculated Value (Exemplary)
Bond Length N-N (in triazole ring)~1.35 Å
C-N (in triazole ring)~1.38 Å
C-C (in benzene ring)~1.39 - 1.40 Å
Bond Angle N-N-N (in triazole ring)~108°
C-N-N (in triazole ring)~109°

Ab Initio Methods (e.g., CASSCF, CASPT2) for Electronic States

Ab initio methods are computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. Complete Active Space Self-Consistent Field (CASSCF) and the subsequent Complete Active Space Second-Order Perturbation Theory (CASPT2) are powerful ab initio techniques used to study electronic ground and excited states, particularly in systems with significant electron correlation or near-degeneracy of electronic states molcas.orgnih.gov. These methods are crucial for understanding photochemistry and electronic spectra nih.gov.

For the parent 2H-benzotriazole, experimental and theoretical studies have been conducted on its electronic states. Laser-induced fluorescence spectroscopy in a molecular beam has been used to record the S₁ ← S₀ transition, identifying its origin and determining the rotational constants for both the ground and the first electronically excited state ru.nl. Such studies have been complemented by hole-burning spectroscopy to confirm the presence of a single absorbing tautomer (2H-benzotriazole) in the investigated frequency range hhu.de. The S₁ state of 2H-benzotriazole is known to have B₂ symmetry and a short lifetime of approximately 1.1 ns hhu.deru.nl.

The addition of a 4-carbaldehyde group, which contains a carbonyl chromophore, would significantly impact the electronic structure. It would introduce new low-lying n→π* and π→π* electronic transitions associated with the aldehyde group. CASSCF/CASPT2 calculations would be necessary to accurately predict the energies of these new excited states and to understand how they interact and potentially mix with the electronic states of the benzotriazole core, which would influence the molecule's photophysical properties.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) pku.edu.cn. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity unesp.br.

For the parent 2H-benzotriazole, the HOMO and LUMO are distributed across the π-system of the fused ring structure. The precise energies and distributions depend on the computational method used. The reactivity of the benzotriazole ring system can be rationalized by the location and composition of these frontier orbitals unesp.br.

The introduction of the electron-withdrawing 4-carbaldehyde group would have a pronounced effect on the frontier orbitals. It is expected to lower the energy of both the HOMO and the LUMO. The lowering of the LUMO energy would make the molecule a better electron acceptor, increasing its electrophilicity. The carbaldehyde group would also influence the spatial distribution of the HOMO and LUMO, likely localizing the LUMO more significantly on the aldehyde and adjacent carbon atoms, thereby directing where a nucleophilic attack would most likely occur.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are conceptual values. Actual calculated energies for this compound would be required for quantitative analysis.)

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2H-Benzotriazole (Parent) ~ -8.5~ -0.5~ 8.0
This compound (Expected) < -8.5< -0.5< 8.0

Analysis of Charge Distribution and Molecular Electrostatic Potentials

The analysis of charge distribution provides insight into the polarity of bonds and the location of electron-rich and electron-poor regions within a molecule. The Molecular Electrostatic Potential (MEP) is a valuable tool that maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack.

In the parent 1,2,3-benzotriazole, the nitrogen atoms of the triazole ring are regions of negative charge, making them potential sites for hydrogen bonding and coordination to metals rsc.org. Studies of H-bonded complexes of 1,2,3-benzotriazole show that the enthalpy of H-bond formation is proportional to the electrostatic component of the interaction jksus.org.

Tautomerism and Isomerism Investigations of Benzotriazole Core

Benzotriazole is known for the tautomeric equilibrium between its 1H- and 2H-forms ru.nl. The relative stability of these tautomers has been the subject of numerous experimental and computational investigations and is highly sensitive to the physical state (gas, solution, solid) and the computational method employed hhu.deresearchgate.netmdpi.com. While quantum chemical calculations have sometimes predicted the 2H-tautomer to be more stable in the gas phase, the 1H-tautomer is generally considered the predominant form in solution and the solid state researchgate.netmdpi.com. For some substituted benzotriazoles, like 5,6-dinitrobenzotriazole, the 2H tautomer is energetically more favorable in the gas phase, while a mixture of both tautomers coexists in solution mdpi.com.

The position of the carbaldehyde substituent at the 4-position of the 2H-benzotriazole core is crucial. The electronic properties of this substituent would be expected to influence the relative energies of the 1H- and 2H-tautomers. An electron-withdrawing group like -CHO could differentially stabilize one tautomer over the other by altering the electron density distribution within the heterocyclic ring. High-level computational studies would be required to accurately predict the tautomeric equilibrium for this compound and determine which form is thermodynamically more stable under different conditions.

Theoretical and Experimental Distinction between 1H- and 2H-Tautomers

Benzotriazole and its derivatives exhibit annular tautomerism, existing primarily as 1H- and 2H-isomers. The distinction between these two forms is a central theme in their chemical study, addressed by both theoretical calculations and experimental spectroscopy.

Quantum chemical calculations have been extensively applied to determine the relative stabilities of the tautomers. Most computational methods predict that the 1H-benzotriazole tautomer is more stable than the 2H-benzotriazole form. ru.nl The choice of theoretical method and basis set, however, can influence the outcome. For instance, studies on the parent benzotriazole have shown that while Hartree-Fock (HF) methods clearly favor the 1H tautomer, methods like Møller-Plesset second-order perturbation theory (MP2) can predict a preference for the 2H form. researchgate.netresearchgate.net More advanced methods like B3LYP and coupled-cluster theory often show very similar energies for both tautomers, with the inclusion of zero-point energy correction being crucial to correctly predict the greater stability of the 1H isomer. researchgate.netresearchgate.net For substituted benzotriazoles, such as 5,6-dinitrobenzotriazole, density functional theory (DFT) calculations have demonstrated that the 2H tautomer can be energetically more favorable in the gas phase, while the 1H tautomer is preferred in the solid state. nih.gov

Experimentally, various spectroscopic techniques have confirmed the existence of both tautomers. In the gas phase, microwave absorption spectroscopy has successfully identified the 1H-benzotriazole isomer. ru.nl Conversely, laser-induced fluorescence (LIF) spectroscopy in a jet-cooled expansion has provided definitive evidence for the existence of the 2H-benzotriazole tautomer, both in its ground and electronically excited states. ru.nl The S1<--S0 transition for 2H-benzotriazole was observed at 286.4 nm, while the corresponding transition for the 1H tautomer has not been definitively identified under these conditions. ru.nl In solution and the solid state, techniques like FTIR and NMR spectroscopy have shown that 1H- and 2H-tautomers can coexist in a mixture, with the ratio depending on factors like temperature, phase, and the surrounding environment. researchgate.net

Method Predicted Stable Tautomer (Benzotriazole) Key Findings/Notes
Quantum Chemical Calculations
Hartree-Fock (HF)1HClear preference for the 1H tautomer. researchgate.net
MP22HShows preference for the 2H tautomer. researchgate.netresearchgate.net
B3LYP & Coupled Cluster1H (with ZPE)Both tautomers have similar energy; inclusion of zero-point energy (ZPE) is necessary to predict 1H stability. researchgate.netresearchgate.net
Experimental Techniques
Microwave Absorption1HObserved in a heated cell and a cold jet expansion, confirming its existence in the gas phase. ru.nl
Laser-Induced Fluorescence (LIF)2HRotationally resolved excitation spectrum of the S1 <-- S0 transition observed, confirming ground and excited state existence. ru.nl
X-ray Diffraction / Solid State NMR1HStudies on derivatives like 5,6-dinitrobenzotriazole show the 1H tautomer is dominant in the solid state. nih.gov
FTIR Spectroscopy1H and 2HReveals a mixture of tautomers whose ratio depends on temperature and environment. researchgate.net

Energetic Landscape and Interconversion Pathways

The interconversion between 1H- and 2H-tautomers involves proton transfer, a fundamental process whose energetic landscape can be mapped out using computational chemistry. These calculations reveal the transition states (TS) and activation barriers that govern the isomerization kinetics.

For substituted benzotriazoles, the unimolecular interconversion from a 1H- to a 2H-tautomer via a direct intramolecular hydrogen shift is characterized by a high activation barrier, calculated to be around 235 kJ mol⁻¹ for dinitrobenzotriazoles. nih.gov A subsequent hydrogen transfer to form another 1H-tautomer involves a similarly high barrier. nih.gov

An alternative, often more favorable, pathway for interconversion in condensed phases is through bimolecular reactions involving dimers. Concerted double hydrogen transfer within a dimer can significantly lower the activation barrier compared to the unimolecular process. nih.gov The relative energies on the potential energy surface (PES) are critical; for 5,7-dinitrobenzotriazole, the 1H-5,7-tautomer is the most energetically favorable form by a significant margin. nih.gov

Pathway Description Calculated Activation Barrier (Example: Dinitrobenzotriazoles)
Unimolecular H-TransferA single molecule rearranges via an intramolecular proton shift.~235 kJ mol⁻¹ nih.gov
Bimolecular H-TransferConcerted double proton transfer within a dimer.Significantly lower than the unimolecular pathway. nih.gov

Solvent Effects on Tautomeric Equilibria

The equilibrium between 1H- and 2H-tautomers is sensitive to the surrounding environment, particularly the solvent. Solvents can influence the relative stabilities of the tautomers through nonspecific dielectric effects or specific interactions like hydrogen bonding.

Theoretical models, including both continuum solvation models and incremental microsolvation approaches, are used to study these effects. acs.org Generally, an increase in solvent polarity can alter the tautomeric preference. For instance, in dinitrobenzotriazoles, polar solvents like DMSO and 2-propanol make the higher-energy 2H-tautomers more thermally accessible, although the more stable 1H-tautomer often remains dominant. nih.gov In the case of benzimidazoles, which are structurally related, highly polar solvents can slow the rate of intermolecular proton transfer enough to allow for the observation of distinct signals for each tautomer in NMR spectroscopy. nih.gov

The photophysical properties of related triazole compounds are also strongly dependent on the solvent environment. nih.gov Protic solvents like methanol (B129727) can weaken intermolecular associations that are prevalent in nonpolar solvents, leading to different fluorescent species. nih.gov This highlights the crucial role of solute-solvent interactions in determining the dominant molecular forms and their spectroscopic behavior in solution.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of complex molecules.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The calculation of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational structural analysis. escholarship.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely adopted approach for predicting ¹H and ¹³C chemical shifts. nih.govresearchgate.net

By calculating the NMR shielding tensors for a proposed structure, one can predict the chemical shifts and compare them with experimental spectra to confirm or assign the structure. escholarship.org This method is particularly valuable for distinguishing between tautomers, as the magnetic environments of the carbon and hydrogen atoms can differ significantly. For example, in 1-methyl-benzimidazole, used as a model for a fixed tautomer, the chemical shifts of C4 and C7 are distinct, reflecting the different electronic effects of the pyrrole-like and pyridine-like nitrogen atoms. nih.gov In contrast, rapidly equilibrating tautomers in solution often show averaged signals. nih.gov

The accuracy of these calculations can be enhanced by considering solvent effects, either implicitly or explicitly, and by performing conformational analysis for flexible molecules. escholarship.org Comparing calculated shifts with experimental data often yields strong correlations, allowing for the unambiguous assignment of NMR signals even for complex structures. nih.govresearchgate.net

Nucleus Computational Method Application
¹HGIAO/DFTPrediction of proton chemical shifts, aiding in structural and tautomeric assignment. nih.gov
¹³CGIAO/DFTPrediction of carbon chemical shifts, particularly useful for distinguishing between tautomeric forms by analyzing the C4/C7 and C5/C6 positions. nih.gov

Simulation of UV-Vis and Fluorescence Spectra

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like this compound are governed by transitions between electronic states. Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) and more advanced multiconfigurational methods like CASSCF and CASPT2 are employed to simulate these spectra. nih.govpsu.edu

These calculations provide information on excitation energies, oscillator strengths (related to absorption intensity), and transition dipole moments (related to polarization). psu.edu Theoretical studies on benzotriazole have shown that the UV spectrum is complex, with contributions from both the 1H- and 2H-tautomers required to fully rationalize the experimental observations. psu.edu Calculations for 2H-benzotriazole predict low-lying ¹(π, π) and ¹(n, π) electronic states that give rise to its characteristic absorption bands. psu.edu

Simulations can also shed light on fluorescence properties. For 2H-benzotriazole, a short lifetime of the S1 excited state (~1.1 ns) leads to strongly broadened rotational lines in its fluorescence spectrum. ru.nl The environment also plays a critical role; studies on related 1,2,3-triazole acids show that the nature of the fluorescent species (e.g., neutral associates vs. anions) is highly dependent on the solvent. nih.gov

Spectroscopy Computational Method Predicted Properties Key Insights
UV-Vis Absorption TD-DFT, CASSCF/CASPT2Excitation energies, oscillator strengths. nih.govpsu.eduThe observed spectrum of benzotriazole is a composite of both 1H and 2H tautomers. psu.edu
Fluorescence TD-DFT, CASSCF/CASPT2Emission energies, excited state lifetimes. nih.govpsu.eduThe short S1 lifetime of 2H-benzotriazole leads to spectral broadening. ru.nl Solvent can dictate the nature of the emitting species. nih.gov

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting vibrational frequencies and normal modes, which is indispensable for assigning experimental spectra.

For 2H-benzotriazole, calculations can determine the frequencies and symmetries (a₁, a₂, b₁, b₂) of all its vibrational modes. researchgate.net The calculated atomic displacement vectors for each mode provide a detailed picture of the specific bond stretches, bends, and torsions involved. researchgate.net

A known systematic error in DFT frequency calculations often requires the use of empirical scaling factors to achieve better agreement with experimental values. researchgate.net By comparing the scaled theoretical vibrational spectrum with experimental IR and Raman data, each observed band can be confidently assigned to a specific normal mode. This process has been successfully used to interpret the vibrational spectra of 2H-benzotriazole and its isotopologues. researchgate.net

Vibrational Mode Type Symmetry (C₂ᵥ) Description
In-plane vibrationsa₁, b₂Motions that occur within the molecular plane, such as C-H stretching, C-C stretching, and in-plane bending. researchgate.net
Out-of-plane vibrationsa₂, b₁Motions that occur perpendicular to the molecular plane, such as C-H wagging and ring torsions. researchgate.net

Reactivity and Reaction Mechanisms of 2h Benzotriazole 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2H-benzotriazole-4-carbaldehyde is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions with Diverse Nucleophiles

The electrophilic carbon atom of the carbonyl group in this compound readily undergoes attack by a diverse range of nucleophiles. A notable example is the reaction with benzotriazole (B28993) itself. Benzotriazole can react with various aldehydes, including derivatives of this compound, to form 1:1 adducts. These products are characterized as 1-(α-hydroxyalkyl)benzotriazoles and are stabilized by strong hydrogen bonding. rsc.org In the presence of alcohols, the reaction between benzotriazole and aldehydes leads to the formation of 1-(α-alkoxyalkyl)benzotriazoles. rsc.org This reactivity highlights the susceptibility of the aldehyde to nucleophilic attack, a fundamental characteristic of its chemical nature.

Condensation Reactions, including Schiff Base Formation and Imine Synthesis

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (–HC=N–). ijacskros.com This reaction is a cornerstone of imine synthesis and is typically acid-catalyzed. ijacskros.com

The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates, often facilitated by an acid catalyst, to yield the stable Schiff base. ijacskros.com A variety of catalysts can be employed for this transformation, including mineral acids like sulfuric acid and Lewis acids. nih.govscirp.org The reaction conditions can often be mild, sometimes proceeding at room temperature in a suitable solvent like ethanol (B145695). ijacskros.comnih.gov

The synthesis of Schiff bases from substituted aldehydes and various amines is a well-established synthetic route. nih.govscirp.orgresearchgate.netajol.info For instance, substituted aromatic aldehydes react with amino-triazoles in absolute ethanol at room temperature, followed by the addition of concentrated sulfuric acid, to produce the corresponding Schiff bases. nih.gov

Reactant 1Reactant 2Catalyst/SolventProduct Type
Substituted aromatic aldehyde4H-4-amino-3-mercapto-5-benzyl-1,2,4-triazoleH₂SO₄ / EtOHSchiff Base
2, 3, 4-trihydroxybenzaldehyde4-aminobenzoic acidAirflow grindingSchiff Base
1,10-phenanthroline-2,9-dicarboxaldehydeS-alkyl/aryl dithiocarbazatesH₂SO₄ / EthanolSchiff Base

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or malonic acid. nih.govjocpr.comsciensage.info This reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanionic intermediate. nih.gov

While direct studies on this compound in Knoevenagel condensations are not extensively documented in the provided results, the general reactivity of aromatic aldehydes in this reaction is well-established. nih.govsciensage.inforesearchgate.nettue.nl The reaction mechanism involves the activation of the carbonyl group by the catalyst, followed by the nucleophilic attack of the carbanion. nih.gov A plausible mechanism suggests that both Lewis acid and basic sites on a catalyst can facilitate the reaction, with the metal center activating the aldehyde and the basic site deprotonating the active methylene compound. nih.gov

Various catalysts have been developed to promote the Knoevenagel condensation under mild and environmentally friendly conditions, including the use of benign amines or ammonium (B1175870) salts in solvent-free conditions. researchgate.nettue.nl

AldehydeActive Methylene CompoundCatalystConditions
Benzaldehyde (B42025)MalononitrileAmino-bifunctional frameworksRoom temperature, ethanol
SyringaldehydeMalonic acidPiperidineEthyl acetate, 77°C
4-Nitro benzaldehydeMalononitrileSeO₂/ZrO₂Room temperature, solvent-free

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functional group of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively.

Oxidation: The oxidation of the aldehyde group would yield the corresponding carboxylic acid, 2H-benzotriazole-4-carboxylic acid. While specific examples for the oxidation of this compound are not detailed, the oxidation of substituted aldehydes is a common transformation. For instance, the oxidation of benzotriazole itself with strong oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the benzene (B151609) ring, forming 1,2,3-triazole-4,5-dicarboxylic acid. sciencemadness.org The oxidation of a methyl group at the C2 position of benzothiazole (B30560) to a carbaldehyde has also been reported, indicating the feasibility of such transformations within related heterocyclic systems. nih.gov

Reduction: The reduction of the aldehyde group would produce the corresponding alcohol, (2H-benzotriazol-4-yl)methanol. This transformation can be achieved using various reducing agents. For example, the reduction of 4,7-dibromo-2H-benzo[d] researchgate.netresearchgate.netelectrochemsci.orgtriazole with hydride derivatives has been used to synthesize related diamine compounds. researchgate.net The bonding of benzotriazole to both reduced and oxidized copper surfaces has been studied, suggesting the interaction of the molecule with different oxidation states of a metal, which is relevant to catalytic reduction processes. rsc.org

Reactions Involving the Benzotriazole Heterocycle

The benzotriazole ring system possesses its own characteristic reactivity, particularly at the nitrogen atoms, which can participate in alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the benzotriazole ring are nucleophilic and can react with electrophiles in N-alkylation and N-acylation reactions. iisj.inorganic-chemistry.org The benzotriazole moiety exists as a mixture of 1H- and 2H-tautomers, and alkylating agents can potentially react at either the N1 or N2 position, often leading to a mixture of products. sciencemadness.orgchemicalbook.com

N-Alkylation: The reaction of NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate can lead to N-alkylation. organic-chemistry.org The regioselectivity of this reaction can be influenced by substituents on the triazole ring. For example, a bromo substituent at the 4-position of an NH-1,2,3-triazole can direct alkylation to the N-2 position. organic-chemistry.org This methodology has been used to synthesize a variety of 2-substituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net

N-Acylation: N-acylbenzotriazoles are valuable neutral acylating reagents for the synthesis of amides. organic-chemistry.org They are typically prepared by the reaction of carboxylic acids with benzotriazole. These N-acylbenzotriazoles can then efficiently transfer the acyl group to amines to form primary, secondary, and tertiary amides under mild, neutral conditions. organic-chemistry.org This two-step process, involving the formation and subsequent reaction of an N-acylbenzotriazole, provides a versatile method for amide bond formation. organic-chemistry.orgethernet.edu.et

Reaction TypeReagentsKey Features
N-Alkylation4-bromo-NH-1,2,3-triazoles, alkyl halides, K₂CO₃Regioselective N-2 alkylation
N-AcylationCarboxylic acids, benzotriazole, then aminesForms N-acylbenzotriazole intermediate for amide synthesis
N-Alkylation1H-benzo[d]1, 2, 3 –triazole, 2-chloro–N–substituted phenyl)acetamide, K₂CO₃/DMFSynthesis of N-substituted acetamides

Substitutions on the Aromatic Ring

The benzotriazole ring system can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing triazole moiety can influence the reactivity and regioselectivity of these transformations.

Halogenation: Studies on benzotriazole derivatives have shown that halogenation is a feasible modification. researchgate.net For instance, bromination of benzotriazoles has been investigated, leading to the formation of bromo-substituted derivatives. researchgate.net While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, the general reactivity of the benzotriazole core suggests that such reactions are possible, likely yielding halo-substituted benzotriazole aldehydes. The conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions involving the aldehyde group.

Nitration: The nitration of 1H-benzotriazole has been successfully achieved using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 4-nitro-1H-benzotriazole. chemicalbook.com This indicates that the benzene ring of the benzotriazole system is susceptible to nitration. The reaction of 4-trifluoromethyl-2-nitroaniline with nitrous acid can also lead to the formation of a benzotriazole derivative, showcasing another route to substituted benzotriazoles. google.com Given this precedent, it is plausible that this compound could undergo nitration on the aromatic ring, likely at positions 5, 6, or 7, depending on the directing effects of the existing substituents. The strong electron-withdrawing nature of the aldehyde and triazole groups would likely necessitate forcing conditions for the reaction to proceed. youtube.com

Click Chemistry Participation through the Triazole Moiety

The triazole ring is a cornerstone of "click chemistry," a concept introduced by Sharpless and coworkers that emphasizes rapid, reliable, and high-yielding reactions. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of 1,2,3-triazoles. acs.orgresearchgate.net

While this compound itself does not directly participate as a reactant in the classical CuAAC reaction, the benzotriazole scaffold is central to this chemistry. The synthesis of substituted benzotriazoles can be achieved through a [3+2] cycloaddition of azides to benzynes, a process described as "benzyne click chemistry". acs.orgnih.gov This method provides a facile and efficient route to a variety of functionalized benzotriazoles under mild conditions. acs.orgnih.gov

Furthermore, copper(II)-benzotriazole coordination compounds have been studied as catalysts in click chemistry. rsc.orgrsc.org These complexes can be effective in catalyzing the azide-alkyne cycloaddition to produce 1,4-disubstituted 1,2,3-triazoles with high yields. rsc.org This highlights the indirect but significant role of the benzotriazole structure in facilitating these powerful synthetic transformations. The aldehyde functionality on the benzotriazole ring could potentially be used to further elaborate the resulting triazole-containing molecules.

This compound as a Synthetic Auxiliary or Intermediate

The benzotriazole moiety is a highly versatile synthetic auxiliary due to its ability to be easily introduced into a molecule, activate it for various transformations, and then be readily removed. nih.govlupinepublishers.comindexcopernicus.com This makes benzotriazole-containing compounds, such as this compound, valuable intermediates in organic synthesis.

Activation of Molecules for Various Transformations

Benzotriazole and its derivatives are known to activate molecules for a range of chemical reactions. nih.gov For example, N-acylbenzotriazoles are stable and effective acylating agents, superior in some cases to traditional acid chlorides. lupinepublishers.com They can be used in peptide synthesis, coupling with unprotected amino acids to form dipeptides in good yields. lupinepublishers.com The aldehyde group of this compound can be converted into other functional groups, which can then be activated by the benzotriazole ring for subsequent reactions.

The benzotriazole group can stabilize an adjacent carbanion, facilitating reactions with various electrophiles. rsc.org This property allows for the construction of complex carbon skeletons. While specific examples with this compound are not detailed, the underlying principle of benzotriazole-mediated activation is broadly applicable. nih.gov

Role as a Leaving Group in Nucleophilic Displacement Reactions

A key feature of the benzotriazole moiety is its ability to function as an excellent leaving group in nucleophilic displacement reactions. lupinepublishers.comindexcopernicus.comlupinepublishers.com This property is crucial for the synthetic utility of benzotriazole derivatives. The benzotriazolyl group can be displaced by a variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. rsc.org

For instance, 1,2,3-triazoles have been shown to act as leaving groups in SNAr reactions of purine (B94841) derivatives. nih.gov The triazolyl group at the C6 position of the purine ring can be displaced by O- and C-nucleophiles under mild conditions, demonstrating its lability. nih.gov This reactivity is analogous to the behavior of the benzotriazole group.

The reaction of benzotriazole with aldehydes and thionyl chloride can produce 1-(benzotriazol-1-yl)-1-chloroalkanes. psu.edu The chlorine atom in these compounds can be readily displaced by nucleophiles, further highlighting the role of the benzotriazole moiety in facilitating such transformations. psu.edu In the context of this compound, derivatives formed at the aldehyde position could undergo subsequent nucleophilic substitution where the benzotriazole unit acts as the leaving group.

Precursor for Advanced Heterocyclic Synthesis

Benzotriazole and its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic compounds, including both monocyclic and bicyclic systems. lupinepublishers.comindexcopernicus.comlupinepublishers.comepa.gov The unique reactivity of the benzotriazole group allows for the construction of heterocyclic rings that may be difficult to prepare using other methods. lupinepublishers.com

For example, N-((1H-benzo[d] chemicalbook.comacs.orgrsc.orgtriazol-1-yl)methyl) derivatives can be used as building blocks for the synthesis of heterocycles like 3H-benzo[c]azepines and 2,3-disubstituted pyrroles. indexcopernicus.com Benzotriazole chemistry has also been employed in the one-pot synthesis of 2-peptidyl benzothiazoles. indexcopernicus.comlupinepublishers.com

Derivatives of this compound can serve as versatile starting materials for the synthesis of more complex heterocyclic systems. The aldehyde group provides a handle for further chemical modifications, such as condensation reactions with various nucleophiles to form Schiff bases, which can then undergo cyclization reactions to yield a diverse array of heterocyclic structures. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazone derivatives, which are themselves precursors to other heterocyclic systems.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involving benzotriazole derivatives is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies have shed light on the degradation of benzotriazoles and the role of intermediates in their reactions.

Theoretical calculations have been used to investigate the degradation mechanism of 1H-benzotriazole initiated by hydroxyl radicals. nih.gov These studies indicate that addition reactions are the primary pathway, leading to the formation of hydroxylated benzotriazole derivatives. nih.gov This provides insight into the reactivity of the benzotriazole ring system towards radical species.

The mechanism of the reaction between benzotriazole, aldehydes, and thionyl chloride has also been investigated. psu.edu It is proposed that the reaction proceeds through the formation of a 1-hydroxyalkylbenzotriazole intermediate, which then reacts with thionyl chloride to form a 1-(benzotriazol-1-yl)-1-chloroalkane. psu.edu This intermediate can then undergo further reaction with another equivalent of benzotriazole to yield bis(benzotriazolyl) compounds. psu.edu

In the context of "benzyne click chemistry," the mechanism involves the [3+2] cycloaddition of an azide (B81097) to a benzyne (B1209423) intermediate. acs.orgnih.gov This pericyclic reaction proceeds in a concerted fashion to afford the substituted benzotriazole product.

While specific mechanistic studies on reactions involving this compound are not extensively covered in the provided search results, the general mechanistic principles established for benzotriazole and its derivatives are applicable. The aldehyde group would likely influence the reaction pathways, for example, by participating in initial complexation with reagents or by altering the electronic properties of the benzotriazole ring system.

Advanced Applications in Organic Synthesis and Materials Science

A Strategic Building Block in Organic Synthesis

The inherent reactivity of the aldehyde group, coupled with the directing and stabilizing effects of the benzotriazole (B28993) moiety, makes 2H-benzotriazole-4-carbaldehyde a valuable precursor in the assembly of complex molecular architectures.

Construction of Complex Heterocyclic Scaffolds

The benzotriazole group is a well-established synthetic auxiliary, facilitating the construction of a wide array of heterocyclic systems. nih.gov While specific examples detailing the use of this compound in multicomponent reactions for the synthesis of complex heterocycles are not extensively documented in readily available literature, the general principles of benzotriazole-mediated synthesis suggest its significant potential. nih.govresearchgate.netresearchgate.netfrontiersin.org Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, and aldehydes are common components in these reactions. nih.govresearchgate.netresearchgate.net It is plausible that this compound could participate in MCRs, such as the Ugi or Biginelli reactions, to generate diverse heterocyclic libraries. The resulting products would incorporate the benzotriazole unit, which can be a valuable pharmacophore or a functional handle for further chemical modifications. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

Synthesis of Peptidomimetics and Amino Acid Derivatives

The development of unnatural amino acids and peptidomimetics is crucial for drug discovery, offering structures with enhanced stability and novel biological activities. Benzotriazole-activated carboxylic acids have proven to be exceptionally useful for the synthesis of amides, including those in challenging peptide sequences. iris-biotech.de This methodology provides a foundation for the potential use of this compound in this field.

While direct synthesis of peptidomimetics from this compound is not extensively reported, the synthesis of novel benzotriazole-derived α-amino acids has been achieved through multi-step sequences. researchgate.netnih.govresearchgate.net These methods often involve the functionalization of a pre-formed benzotriazole ring. For instance, a new class of benzotriazole-derived α-amino acids has been synthesized using a nucleophilic aromatic substitution followed by diazotization and cyclization to form the benzotriazole core. researchgate.netnih.gov Further functionalization, such as through Suzuki-Miyaura cross-coupling reactions, allows for the creation of a diverse range of α-amino acids with conjugated side chains. researchgate.netnih.gov

Schiff bases, formed by the condensation of aldehydes with amines, are key intermediates in the synthesis of peptidomimetics. nih.gov The reaction of this compound with amino acid esters or amides would yield Schiff base intermediates. These intermediates could then be reduced to form peptidomimetic structures containing the benzotriazole moiety. The synthesis of new peptidomimetic Schiff bases derived from other aldehydes and amino acid amides has been reported, highlighting the feasibility of this approach. nih.gov

Catalytic Applications of this compound Derivatives

The benzotriazole scaffold can be strategically modified to create ligands for metal catalysts and to develop novel organocatalysts and polymer-supported catalytic systems.

Role as Ligands in Metal-Catalyzed Reactions

Schiff bases derived from aldehydes and amines are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The condensation of this compound with various primary amines would generate a library of Schiff base ligands. These ligands, featuring both the benzotriazole ring and the imine nitrogen, can coordinate to metal centers, creating complexes with potential catalytic activity.

These metal complexes can be employed as catalysts in a range of organic transformations. For example, Schiff base-metal complexes have been successfully used as catalysts in reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com The specific electronic and steric properties of the Schiff base ligand, influenced by the benzotriazole unit and the substituent on the imine nitrogen, would play a crucial role in determining the catalytic efficiency and selectivity of the resulting metal complex. While the literature contains numerous examples of Schiff base metal complexes in catalysis, specific studies focusing on ligands derived from this compound are an area for further exploration.

Development of Organocatalysts Incorporating the Benzotriazole Structure

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly tool in organic synthesis. The development of novel organocatalysts is an active area of research. While there is a lack of specific reports on organocatalysts derived directly from this compound, the structural features of this compound suggest its potential as a precursor for such catalysts.

For example, the aldehyde functionality could be used to anchor other catalytically active moieties. Alternatively, the benzotriazole nitrogen atoms could participate in activating substrates through hydrogen bonding or other non-covalent interactions. The design and synthesis of chiral organocatalysts derived from this compound could open new avenues for asymmetric synthesis.

Polymer-Supported Benzotriazole Catalysts

The immobilization of catalysts on solid supports, such as polymers, offers significant advantages, including ease of separation, recovery, and reuse of the catalyst. Polymer-supported benzotriazoles have been successfully employed as catalysts in the synthesis of tetrahydroquinolines. scispace.comnih.gov In these systems, a benzotriazole derivative is linked to a polymer resin, and the resulting material promotes the condensation of aldehydes with aromatic amines. scispace.comnih.gov

Following this precedent, this compound could be anchored to a polymer support through its aldehyde group or by modifying the benzotriazole ring. The resulting polymer-supported catalyst could then be utilized in various organic transformations. For instance, a polymer-bound derivative of this compound could potentially catalyze reactions such as aldol (B89426) condensations or Knoevenagel condensations, with the benefit of simplified product purification and catalyst recycling. The synthesis of donor-acceptor copolymers containing 2H-benzotriazole units has also been reported for applications in organic electronics, demonstrating the feasibility of incorporating this scaffold into polymeric structures. electrochemsci.orgmdpi.com

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring a combination of hydrogen bond acceptors and an extended π-system, makes it a valuable building block in the field of supramolecular chemistry. Its ability to engage in specific, non-covalent interactions allows for the construction of highly ordered, large-scale molecular assemblies. These interactions are pivotal in the rational design of complex architectures with tailored properties. The 2H-benzo[d] mdpi.commdpi.comresearchgate.nettriazole (BTz) moiety is recognized for its capacity for self-assembly and its electron-acceptor characteristics, which facilitate the synthesis of donor-acceptor structures. mdpi.com

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The benzotriazole scaffold is a versatile ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring serve as effective coordination sites for metal ions. While the direct use of this compound in reported CPs is not extensively documented, the closely related benzotriazole-5-carboxylic acid has been successfully employed to create multidimensional CPs. researchgate.net These aromatic carboxylate ligands are frequently used due to their capacity to interact with single metal ions or bridge multiple metal centers. researchgate.net

The coordination-driven self-assembly process allows for the creation of diverse metal-organic architectures. researchgate.net For instance, CPs based on benzotriazole derivatives have been synthesized that exhibit structures ranging from simple 1D chains to complex 2D layers and 3D frameworks. researchgate.net In one example, a cadmium-based polymer, [Cd(mbmb)I2]n, where 'mbmb' is a benzotriazole derivative, forms a 1D chain structure that is further linked by π-π stacking interactions to create a 2D network. researchgate.net Another polymer in the same study demonstrates a 2D layer network that extends into a more stable 3D architecture. researchgate.net These studies underscore the potential of the benzotriazole core, and by extension the 4-carbaldehyde derivative, as a foundational unit in designing crystalline, porous materials with potential applications in areas like photocatalysis. researchgate.net

Formation of Organic Cocrystals and their Fluorescence Properties

The formation of organic cocrystals relies on predictable non-covalent interactions, such as hydrogen bonding and π-π stacking, between two or more different molecular species. The this compound molecule possesses key functional groups for cocrystal engineering: the aldehyde group can act as a hydrogen bond acceptor, while the aromatic benzotriazole system is primed for π-π stacking.

Derivatives of 2H-benzotriazole are noted for their luminescence properties, with the BTz moiety exhibiting a high luminescence quantum yield compared to other benzoazole derivatives. mdpi.com This intrinsic fluorescence can be modulated through the formation of donor-acceptor (D-A) systems. mdpi.com Polymers incorporating the benzotriazole unit have been shown to exhibit a range of fluorescence quantum yields. rsc.org In some cases, these polymers can effectively quench the fluorescence of electron-donating polymers when blended, which is a characteristic of efficient charge transfer between the components. rsc.org This behavior is crucial for the development of materials for electronic applications and suggests that cocrystals of this compound with suitable donor molecules could exhibit unique and tunable solid-state fluorescence.

Exploitation of Hydrogen Bonding and π-π Stacking Interactions in Molecular Architecture

Hydrogen bonds and π-π stacking are the principal non-covalent forces that govern the self-assembly of benzotriazole derivatives into defined supramolecular architectures. The benzotriazolyl ring has a high propensity for forming intermolecular interactions. nih.gov

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group in this compound are potential hydrogen bond acceptors. In crystal structures of related compounds, intermolecular hydrogen bonds, such as C-H···N and C-H···O interactions, are commonly observed, often generating extensive networks and stabilizing the crystal packing. researchgate.net While strong intramolecular hydrogen bonds may not always be present, intermolecular hydrogen bonding plays a critical role in defining the association of molecules in the solid state. nih.gov

Functional Materials Development

The unique electronic properties of the 2H-benzotriazole unit, particularly its character as a moderately electron-deficient building block, have led to its incorporation into a variety of advanced functional materials. mdpi.comrsc.org Its derivatives are being actively researched for applications in optoelectronics and renewable energy technologies.

Components for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Polymers containing the 2H-benzotriazole moiety are promising candidates for use in organic light-emitting diodes (OLEDs). The electron-accepting nature of the benzotriazole unit allows it to be paired with various electron-donating co-monomers to create donor-acceptor (D-A) polymers. rsc.org This D-A structure is fundamental to controlling the electronic and photophysical properties of the material.

By systematically varying the electron-accepting strength of the co-monomer, a series of polymers with different emission colors and quantum efficiencies can be synthesized. rsc.org The performance of these benzotriazole-based polymers as the active material in OLED devices has been reported, demonstrating their potential in this application. rsc.org The inherent high luminescence quantum yield associated with the BTz core is a significant advantage for creating efficient light-emitting materials. mdpi.com

Integration into Photovoltaic Cell Materials

The most significant application of 2H-benzotriazole derivatives in functional materials is in the field of organic photovoltaics (OPVs), or organic solar cells (OSCs). The benzotriazole unit is a popular electron-deficient building block for synthesizing medium-to-wide band-gap D-A polymers that act as the electron donor in the active layer of an OSC. mdpi.comnih.gov These polymers are particularly well-suited for use with the new generation of non-fullerene acceptors (NFAs) due to their complementary absorption spectra and favorable energy levels. nih.gov

The molecular structure of benzotriazole-based polymers can help prevent excessive aggregation, and the direct attachment of alkyl chains to the triazole nitrogen atoms enhances solubility for solution processing while maintaining a planar conformation. mdpi.com Researchers have synthesized and tested numerous polymers and small molecules based on the 2H-benzotriazole core, achieving notable power conversion efficiencies (PCEs). For example, devices using the polymer PBTZCZ-H, which combines a benzotriazole acceptor unit with a carbazole (B46965) donor unit, have demonstrated PCEs exceeding 5%. mdpi.comresearchgate.net The use of an inverted solar cell architecture with specific interlayer materials like a ZnO/PEIE combination has been shown to dramatically improve device performance by facilitating efficient charge transfer. mdpi.comresearchgate.net

Below is a table summarizing the performance of photovoltaic devices incorporating benzotriazole-based materials.

MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Source
BTZCZ-2Glass/ITO/ZnO:PEIE/Active Layer/MoO₃/Ag0.877.7156.53.76 mdpi.com
PBTZCZ-LGlass/ITO/ZnO:PEIE/Active Layer/MoO₃/Ag0.7310.358.74.42 mdpi.com
PBTZCZ-HGlass/ITO/ZnO:PEIE/Active Layer/MoO₃/Ag0.7411.560.15.13 mdpi.com
P1Multiheterojunction---up to 1.7 researchgate.net
P2Multiheterojunction---up to 1.7 researchgate.net
P3Multiheterojunction---close to 2.0 researchgate.net

Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor; PCE: Power Conversion Efficiency. Active Layer composition for BTZCZ-2, PBTZCZ-L, and PBTZCZ-H is a blend with PC₇₁BM.

Development of Fluorescent Probes and Sensors

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research dedicated to the application of This compound in the development of fluorescent probes and sensors.

While the broader class of 2H-benzotriazole derivatives has been investigated for its fluorescent properties and applications in materials science, specific studies detailing the synthesis, sensing mechanisms, and performance of fluorescent probes directly derived from This compound are not present in the available body of scientific research. The aldehyde functional group at the 4-position presents a potential site for synthetic modification, such as the formation of Schiff bases, which is a common strategy for creating chemosensors. However, the scientific community has not yet published research exploring this specific avenue with this particular compound.

Consequently, detailed research findings, data on photophysical properties (e.g., excitation and emission wavelengths, quantum yields), or the specific analytes that could be detected using probes based on this molecule are not available. The creation of data tables summarizing such findings is therefore not possible.

It is important to note that this does not preclude the future potential of This compound in this field. The core 2H-benzotriazole structure is known to be a useful fluorophore, and the presence of a reactive carbaldehyde group suggests that it could serve as a valuable building block for new sensory materials. However, as of the current state of published research, this potential remains unexplored.

Role in Medicinal Chemistry: Design and Mechanistic Insights Strictly Chemical Focus

Benzotriazole (B28993) Scaffold as a Privileged Structure in Chemical Biology

The benzotriazole nucleus is widely recognized by medicinal chemists as a "privileged scaffold." nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the design of a wide array of bioactive compounds. nih.gov As an isostere of the purine (B94841) nucleus found in essential biomolecules like ATP, the benzotriazole structure is predisposed to interact with various biological macromolecules. nih.gov This inherent bioactivity has led to its incorporation into several approved pharmaceuticals and experimental drugs. nih.gov

The rational design of new chemical entities based on the 2H-benzotriazole-4-carbaldehyde moiety leverages the established biological relevance of the benzotriazole core. The aldehyde group at the 4-position serves as a versatile chemical handle for introducing diversity and tailoring the properties of the resulting molecules. The design process often involves computational methods, such as molecular docking, to predict the binding of hypothetical derivatives to the active sites of target proteins.

Chemically diverse libraries can be generated from this compound through various synthetic strategies. For instance, the aldehyde can undergo condensation reactions with a wide range of nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These reactions introduce new structural motifs and functional groups that can engage in different types of interactions with biological targets. Furthermore, multicomponent reactions, which have been successfully employed for the synthesis of other bioactive heterocyclic compounds, could be adapted to utilize this compound as a key building block, allowing for the rapid generation of complex and diverse molecular architectures. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. From a synthetic and molecular interaction perspective, SAR studies on derivatives of this compound would focus on how specific chemical modifications influence their interaction with a biological target.

Key aspects of SAR studies for this scaffold would include:

The nature of the substituent at the aldehyde position: Investigating how different groups derived from the aldehyde affect binding affinity and selectivity. For example, the introduction of aromatic rings could lead to π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Substitution on the benzotriazole ring: The introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) on the benzene (B151609) portion of the benzotriazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, can significantly impact binding interactions. For instance, the introduction of hydrophobic groups like chlorine or methyl on the benzotriazole ring has been shown to enhance the antifungal activity of some benzotriazole derivatives. nih.gov

The position of the nitrogen atom in the triazole ring: The 2H-benzotriazole isomer may exhibit different biological activities compared to its 1H counterpart due to the different spatial arrangement of the nitrogen atoms and their potential to act as hydrogen bond acceptors.

A hypothetical SAR study could involve synthesizing a series of imine derivatives of this compound and evaluating their inhibitory activity against a specific enzyme. The data from such a study could be compiled into a table to visualize the relationship between chemical structure and biological activity.

Compound R Group (on imine) Substitution on Benzotriazole Ring Inhibitory Concentration (IC50) Key Molecular Interactions
1a PhenylNone50 µMHydrogen bonding, π-π stacking
1b 4-HydroxyphenylNone25 µMAdditional hydrogen bonding from hydroxyl group
1c Phenyl6-Chloro15 µMEnhanced hydrophobic interactions
1d NaphthylNone30 µMIncreased π-π stacking interactions

This table is a hypothetical representation for illustrative purposes.

Chemical Modifications for Targeted Molecular Interactions

The chemical versatility of this compound allows for precise modifications aimed at achieving targeted interactions with biological macromolecules. These modifications can be broadly categorized into derivatization of the aldehyde functionality and functionalization of the benzotriazole ring.

The aldehyde group is a highly reactive functional group that can be readily converted into a variety of other functionalities, making it an excellent anchor point for ligand development. Common derivatization strategies include:

Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This introduces basic nitrogen atoms that can participate in ionic interactions or hydrogen bonding.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon skeleton and the introduction of new geometric isomers.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated systems, which can act as Michael acceptors in biological systems.

Formation of Heterocycles: The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings, such as pyrimidines, imidazoles, or oxazoles, by reacting with appropriate bifunctional reagents. For example, reaction with a 1,2-diamine could lead to the formation of a dihydropyrazine (B8608421) ring.

The choice of derivatization strategy depends on the desired properties of the final ligand and the nature of the target binding site.

Reaction Type Reagents Resulting Functional Group Potential for Molecular Interaction
Reductive AminationR-NH2, NaBH4Secondary Amine (-CH2-NH-R)Hydrogen bonding, ionic interactions
Wittig ReactionPh3P=CHRAlkene (-CH=CHR)van der Waals forces, hydrophobic interactions
Knoevenagel CondensationCH2(CN)2α,β-Unsaturated nitrileCovalent bond formation (Michael addition), dipole interactions
Heterocycle FormationGuanidinePyrimidine ringMultiple hydrogen bond donor/acceptor sites, π-stacking

Functionalization of the benzotriazole ring itself is another key strategy for modulating the physicochemical properties and biological activity of derivatives. The aromatic nature of the benzene ring allows for electrophilic substitution reactions, although the triazole ring is deactivating. More commonly, functional groups are introduced by starting with an already substituted o-phenylenediamine (B120857) before the cyclization to form the benzotriazole ring.

Common modifications to the benzotriazole ring include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can enhance lipophilicity and membrane permeability, and the halogen atoms can participate in halogen bonding.

Alkylation/Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce steric bulk and modify the electronic properties of the ring system. acs.org

Nitration and Reduction: Nitration of the benzene ring followed by reduction can introduce an amino group, which can then be further functionalized.

Mechanistic Investigations of Chemical Interactions with Biological Macromolecules

Understanding the mechanism of action of a bioactive compound at the molecular level is a fundamental goal of medicinal chemistry. For derivatives of this compound, mechanistic investigations would aim to elucidate the specific chemical interactions that govern their binding to biological macromolecules such as enzymes or receptors.

Techniques used for these investigations include:

X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the ligand bound to its target protein, revealing the precise binding mode and all intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and the protein are involved in binding.

Computational Modeling and Molecular Dynamics Simulations: These methods can predict and analyze the binding poses of ligands and simulate their dynamic behavior within the binding site, providing insights into the stability of the complex and the energetics of binding.

Enzyme Kinetics: Can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), which gives clues about the binding site of the inhibitor.

For example, if a derivative of this compound were found to be an inhibitor of a particular kinase, mechanistic studies might reveal that the benzotriazole ring occupies the adenine-binding pocket, mimicking the purine ring of ATP, while the substituent derived from the aldehyde group extends into a more solvent-exposed region, providing opportunities for selectivity.

Exploration of Chemical Mechanisms in Enzyme Inhibition

While specific enzymatic inhibition mechanisms for this compound are not extensively detailed in current literature, the chemical functionalities of the molecule provide a basis for exploring its potential inhibitory activities. The benzotriazole ring system and the carbaldehyde group are key to its reactivity and potential interactions with enzyme active sites.

N-alkylated benzotriazole derivatives have been noted for a wide spectrum of biological activities, including anti-inflammatory, antifungal, and antibacterial effects. acs.org The inhibitory potential of such compounds often stems from the ability of the benzotriazole moiety to engage in various non-covalent interactions. For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are crucial for the stable binding of a molecule within the hydrophilic or hydrophobic pockets of an enzyme's active site.

In the context of catalysis, it has been observed that an increased concentration of benzotriazole can lead to the inhibition of catalytic activity in certain rhodium-catalyzed reactions. acs.org This suggests that the benzotriazole moiety itself can interact with metal centers, a property that could be relevant for the inhibition of metalloenzymes. The formation of coordination complexes could sequester the metal ion essential for the enzyme's catalytic function.

A summary of the potential chemical interactions of this compound in enzyme inhibition is provided in the table below.

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues
Benzotriazole N-HHydrogen Bond DonorAsp, Glu, Ser, Thr
Benzotriazole NitrogensHydrogen Bond AcceptorArg, Lys, His, Ser, Thr
Benzene Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Aldehyde CarbonylCovalent (Schiff Base), H-BondLys, Cys, Ser, Arg

Molecular Docking and Simulation of Compound-Target Binding (Chemical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is instrumental in understanding the binding of potential drug candidates to protein targets at a molecular level. While specific molecular docking studies for this compound are not widely published, insights can be drawn from studies on structurally related benzothiazole (B30560) derivatives. researchgate.netresearchgate.net

Docking studies on benzothiazole derivatives have revealed key interactions that contribute to their inhibitory activity. researchgate.net These studies often show that the heterocyclic ring system orients itself within the binding pocket to maximize favorable interactions. For instance, hydrogen bonds are commonly observed between the nitrogen atoms of the heterocyclic core and amino acid residues in the target protein. researchgate.net Hydrophobic interactions also play a significant role in stabilizing the ligand-protein complex. researchgate.net

In a hypothetical docking study of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The N-H group of the triazole ring can act as a hydrogen bond donor, while the other two nitrogen atoms can act as acceptors. The oxygen atom of the aldehyde group can also participate as a hydrogen bond acceptor.

Aromatic Interactions: The fused benzene ring is capable of forming π-π stacking or T-shaped π-interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The non-polar benzene ring can also engage in hydrophobic interactions with non-polar residues like leucine, isoleucine, and valine.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. researchgate.net Such simulations can validate the binding mode predicted by docking and assess the conformational flexibility of the ligand within the binding site. For a molecule like this compound, MD simulations could reveal the stability of the key hydrogen bonds and hydrophobic interactions, providing a more comprehensive understanding of its binding affinity.

The table below outlines the potential interactions of this compound that would be investigated in a typical molecular docking study.

Interaction TypeMoiety of this compoundPotential Interacting Residues in a Protein
Hydrogen Bond DonorN-H of the triazole ringAspartate, Glutamate, Serine
Hydrogen Bond AcceptorNitrogen atoms of the triazole ring, Oxygen of the aldehydeArginine, Lysine, Histidine, Serine
π-π StackingBenzene ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionBenzene ringLeucine, Isoleucine, Valine, Alanine

Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively binding to a specific protein target. The development of chemical probes is a crucial aspect of chemical biology, enabling the elucidation of complex biological pathways.

There is currently limited information available on the use of this compound as a chemical probe. However, its chemical structure suggests potential for such applications. An ideal chemical probe should possess high affinity and selectivity for its target, and it should have a functional group that allows for the attachment of a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinker) without significantly altering its biological activity.

The aldehyde group of this compound is a particularly useful handle for chemical modification. It can readily undergo reactions such as reductive amination or condensation with hydrazide- or aminooxy-functionalized reporter tags to form stable covalent linkages. This would allow for the visualization or isolation of the target protein, thereby helping to elucidate its role in a biological pathway.

The utility of a this compound-based probe would depend on the intrinsic ability of the benzotriazole core to selectively target a particular protein. If the core scaffold demonstrates high affinity and selectivity for a protein of interest, the aldehyde group could then be exploited to develop a suite of chemical probes for various applications, including target identification, validation, and imaging.

The potential steps to develop a chemical probe from this compound are summarized below.

StepDescriptionChemical Group Involved
1. Target IdentificationIdentify a protein target for which the benzotriazole scaffold has high affinity.Benzotriazole core
2. Reporter Tag SelectionChoose a suitable reporter tag based on the intended application (e.g., fluorescence, affinity purification).N/A
3. Chemical LigationCovalently attach the reporter tag to the aldehyde group of the molecule.Aldehyde group
4. Biological ValidationConfirm that the modified probe retains its affinity and selectivity for the target protein.Entire probe molecule

Future Directions and Interdisciplinary Research Prospects for 2h Benzotriazole 4 Carbaldehyde

The chemical compound 2H-benzotriazole-4-carbaldehyde stands as a versatile scaffold, whose future potential is being unlocked through a confluence of advanced computational and experimental methodologies. As research pivots towards more sophisticated, efficient, and sustainable scientific practices, the prospects for this and related benzotriazole (B28993) structures are expanding into new and exciting interdisciplinary fields. The following sections explore the future directions and research opportunities centered around this promising molecule.

Q & A

Q. What are the recommended synthetic routes for preparing 2H-benzotriazole-4-carbaldehyde, and how can reaction conditions be optimized?

A common method involves condensation reactions between substituted benzaldehydes and triazole derivatives. For instance, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure, yields solid products . Optimization includes adjusting molar ratios, reaction time (e.g., 4–6 hours), and temperature (80–100°C). Monitoring via TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • 1H-NMR : Identify characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons from the benzotriazole moiety (δ 7.5–8.5 ppm).
  • 13C-NMR : The aldehyde carbon typically appears at δ 190–200 ppm, with aromatic carbons in the range δ 110–150 ppm.
  • Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]+) matching the molecular weight (e.g., ~189 g/mol for C8H5N3O). Cross-validate with high-resolution MS (HRMS) for accurate mass confirmation .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Eye/Skin Exposure : Immediately flush eyes with water for 15 minutes; wash skin with soap and water. Use PPE (gloves, goggles) to avoid direct contact.
  • Toxicity : Due to insufficient toxicological data, handle under fume hoods and adhere to ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Solubility affects crystallization and reaction kinetics; pre-dissolving in DMSO is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths, angles, and torsional parameters. For example, SHELX’s robust handling of high-resolution data can clarify positional disorder in the benzotriazole ring or aldehyde group. Validate results using R-factor convergence (< 0.05) and Hirshfeld surface analysis .

Q. What strategies address contradictions in spectral data during characterization (e.g., unexpected peaks in NMR)?

  • Step 1 : Repeat the experiment to rule out procedural errors.
  • Step 2 : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Step 3 : Use 2D-NMR techniques (COSY, HSQC) to resolve overlapping signals. For persistent anomalies, consider tautomeric equilibria or solvent interactions .

Q. How can this compound derivatives be evaluated for biological activity (e.g., antioxidant or anti-inflammatory potential)?

  • Antioxidant Assays : Use DPPH radical scavenging (IC50) and FRAP assays. Derivatives with electron-donating groups (e.g., -OH, -OCH3) often show enhanced activity.
  • Anti-Inflammatory Screening : Measure inhibition of COX-2 or TNF-α in cell models (e.g., RAW 264.7 macrophages). Structure-activity relationships (SAR) guide optimization, such as modifying the aldehyde substituent .

Q. What computational methods (e.g., DFT, molecular docking) support conformational analysis of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict stability of tautomeric forms.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the aldehyde group and active-site residues .

Q. How do synthetic byproducts or impurities affect reproducibility in benzotriazole-aldehyde synthesis?

Common impurities include unreacted starting materials or oxidation byproducts (e.g., carboxylic acids). Mitigation involves:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Analytical Monitoring : GC-MS or HPLC-PDA to quantify purity (>95% for research-grade material) .

Methodological Notes

  • Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for spectral libraries .
  • Ethical Compliance : For biological studies, ensure protocols align with institutional review boards (IRBs), particularly for in vivo models .

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